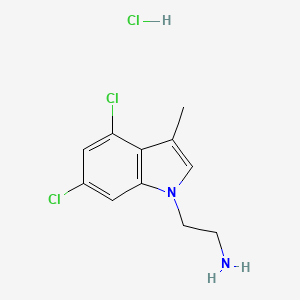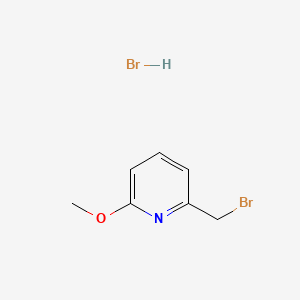
2-Phenylquinoline-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylquinoline-3,4-dicarboxylic acid typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . These reactions are carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
2-Phenylquinoline-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Phenylquinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Quinoline-2,4-dicarboxylic acid: Another related compound with different substitution patterns on the quinoline ring.
Uniqueness
2-Phenylquinoline-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
133505-06-3 |
|---|---|
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-phenylquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22) |
Clé InChI |
GQJLNYCMDZQHSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


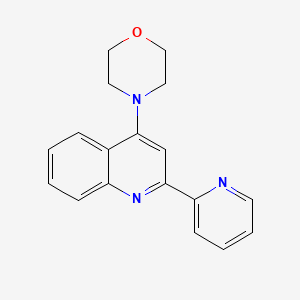

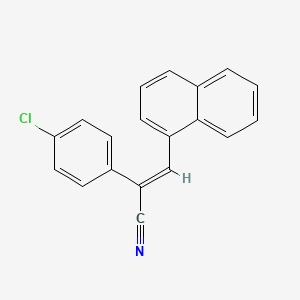



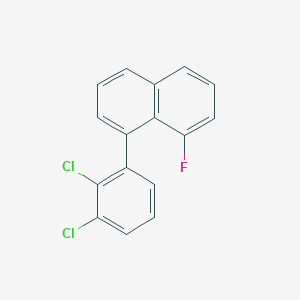
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)



